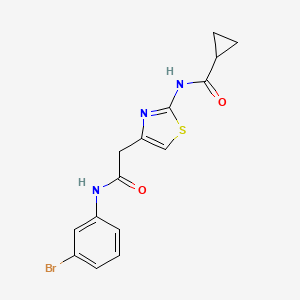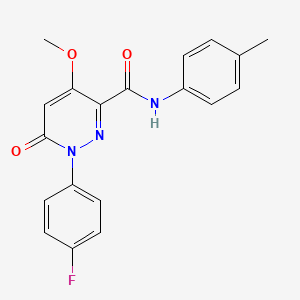
N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyclopropanecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a bromophenyl derivative with thioamides under specific conditions.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced through a coupling reaction, often using Suzuki–Miyaura coupling.
Formation of the Cyclopropanecarboxamide Moiety: This step involves the reaction of cyclopropanecarboxylic acid with appropriate amines under amide formation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring and bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group are crucial for its biological activity, potentially interacting with enzymes or receptors to exert its effects . The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE
- N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-METHYLACETAMIDE
Uniqueness
N-(4-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)CYCLOPROPANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropanecarboxamide moiety, in particular, sets it apart from other similar compounds, potentially offering unique interactions and applications.
属性
分子式 |
C15H14BrN3O2S |
|---|---|
分子量 |
380.3 g/mol |
IUPAC 名称 |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H14BrN3O2S/c16-10-2-1-3-11(6-10)17-13(20)7-12-8-22-15(18-12)19-14(21)9-4-5-9/h1-3,6,8-9H,4-5,7H2,(H,17,20)(H,18,19,21) |
InChI 键 |
KIRUUVYBICXBCH-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14974765.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N,N-dimethylacetamide](/img/structure/B14974767.png)

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14974775.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B14974782.png)

![4-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-ethylphenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B14974793.png)
![2-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B14974804.png)
![1-[5-[5-(2-Naphthalenyl)-1H-pyrazol-3-yl]-2-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B14974823.png)

![2-bromo-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B14974838.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B14974844.png)
![Methyl 7-(4-ethoxy-3-methoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14974848.png)
![4-ethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14974852.png)
